[1,2,4]Triazolo[4,3-a]quinoxalin-4-ylhydrazine
CAS No.: 62603-55-8
Cat. No.: VC15997315
Molecular Formula: C9H8N6
Molecular Weight: 200.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62603-55-8 |
|---|---|
| Molecular Formula | C9H8N6 |
| Molecular Weight | 200.20 g/mol |
| IUPAC Name | [1,2,4]triazolo[4,3-a]quinoxalin-4-ylhydrazine |
| Standard InChI | InChI=1S/C9H8N6/c10-13-8-9-14-11-5-15(9)7-4-2-1-3-6(7)12-8/h1-5H,10H2,(H,12,13) |
| Standard InChI Key | FNIKZDOHOWYXJD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(C3=NN=CN23)NN |
Introduction
# Triazolo[4,3-a]quinoxalin-4-ylhydrazine: A Comprehensive Review of Synthesis, Properties, and Pharmacological Potential
The heterocyclic compound triazolo[4,3-a]quinoxalin-4-ylhydrazine (CAS No. 62603-55-8) represents a structurally unique scaffold merging triazole, quinoxaline, and hydrazine functionalities. This review synthesizes current research on its synthetic pathways, physicochemical properties, and diverse pharmacological activities, including anti-inflammatory, anticonvulsant, and adenosine receptor antagonism. Molecular docking studies and cytotoxicity profiles further illuminate its therapeutic potential, while structural comparisons with related derivatives highlight opportunities for medicinal chemistry optimization.
Synthesis and Structural Elucidation
Conventional Synthetic Routes
The primary synthesis involves cyclo-condensation between iminoester derivatives (1a–l) and 1-(quinoxalin-2-yl)hydrazine (2), yielding 12 novel 1,2,4-triazolo[4,3-a]quinoxaline derivatives (3a–l) . Reaction conditions typically employ refluxing ethanol with catalytic acid, achieving moderate-to-high yields (58–82%) . Structural confirmation relies on ¹H/¹³C-NMR, mass spectrometry, and elemental analysis .
Alternative Methodologies
Pharmacological Activities
Anti-inflammatory Effects
In LPS-induced RAW264.7 macrophages, derivative 3f (m-chlorobenzyl-substituted) reduced nitrite levels by 65.12±1.62%, comparable to indomethacin (63.83±4.20%) . Molecular docking attributed this activity to iNOS inhibition via hydrogen bonding with Gln257 and hydrophobic interactions with heme cofactors . Cytotoxicity assays (MTT) confirmed low toxicity (IC₅₀ > 100 μM), supporting therapeutic potential .
Neurological Applications
Triazoloquinoxaline derivatives exhibit anticonvulsant activity via AMPA receptor antagonism. In maximal electroshock models, compounds 9 and 10 (structurally analogous to the target) reduced seizure duration by 40–45%, correlating with docking scores against GluA2 ligand-binding domains . Similarly, 2-aryl-substituted analogs demonstrated potent A₃ adenosine receptor antagonism (Kᵢ = 12–85 nM), highlighting CNS applicability .
Enzyme Inhibition and Beyond
Preliminary studies suggest carbonic anhydrase and cholinesterase inhibition, though data specific to triazolo[4,3-a]quinoxalin-4-ylhydrazine remain sparse . Structural analogs inhibit aromatase (IC₅₀ = 1.2 μM), implicating potential in hormone-dependent cancers .
Molecular Modeling and Structure-Activity Relationships
Docking studies reveal critical interactions:
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Anti-inflammatory Activity: m-Chloro substitution (3f) enhances hydrophobic contact with iNOS’s active site, while electron-withdrawing groups (e.g., nitro in 3i) improve binding affinity .
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Adenosine A₃ Antagonism: 4-Nitrophenyl substituents optimize π-π stacking with Phe168 and hydrogen bonding with Asn274 .
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AMPA Receptor Binding: Electron-donating groups at position 5 improve van der Waals interactions with Leu650 and Tyr432 .
Table 2: Key Pharmacological Findings
| Activity | Most Active Derivative | Efficacy (%)/Kᵢ (nM) | Source |
|---|---|---|---|
| Anti-inflammatory | 3f | 65.12 ± 1.62 | |
| A₃ Adenosine Antagonism | 4-Nitrophenyl analog | 12 | |
| Anticonvulsant | 9 | 45% seizure reduction |
Future Directions in Medicinal Chemistry
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Structural Optimization: Introducing sulfonamide or fluorinated groups may enhance blood-brain barrier penetration for CNS targets .
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Combination Therapies: Synergy with valproate or carbamazepine could lower effective doses and mitigate side effects .
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ADMET Profiling: Predictive models for absorption, distribution, and off-target effects are critical for clinical translation.
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